

Spectroscopic Analysis of 9-Chloroanthracene: A Technical Guide

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Compound of Interest

Compound Name: 9-Chloroanthracene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **9-chloroanthracene**, a key aromatic compound with applications in biochemical research and as a pharmaceutical intermediate. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of **9-chloroanthracene**, offering a valuable resource for its identification, characterization, and utilization in various scientific endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **9-chloroanthracene**.

Table 1: ^1H NMR Spectroscopic Data for 9-Chloroanthracene

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.53	s	H-10
8.28	d	H-1, H-8
7.99	d	H-4, H-5
7.58	t	H-2, H-7
7.49	t	H-3, H-6

Table 2: ^{13}C NMR Spectroscopic Data for 9-Chloroanthracene

Chemical Shift (δ) ppm	Assignment
131.7	C-9
131.4	C-4a, C-9a
128.8	C-8a, C-10a
128.5	C-2, C-7
126.9	C-3, C-6
125.4	C-1, C-8
125.3	C-4, C-5
122.9	C-10

Table 3: Infrared (IR) Spectroscopic Data for 9-Chloroanthracene

Wavenumber (cm ⁻¹)	Assignment
3055	Aromatic C-H stretch
1622	Aromatic C=C stretch
1521	Aromatic C=C stretch
1458	Aromatic C=C stretch
885	C-H out-of-plane bend
789	C-H out-of-plane bend
734	C-Cl stretch

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of 9-Chloroanthracene

9-Chloroanthracene can be synthesized via the chlorination of anthracene. A common method involves the reaction of anthracene with cupric chloride in a suitable solvent like carbon tetrachloride.^[1] In a typical procedure, anthracene and anhydrous cupric chloride are refluxed in carbon tetrachloride for 18-24 hours. The resulting cuprous chloride is then removed by filtration, and the solution is purified by column chromatography on alumina to yield **9-chloroanthracene** as a yellow solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer, such as a 600 MHz instrument.

Sample Preparation: A sample of **9-chloroanthracene** (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), in a 5 mm NMR tube.

^1H NMR Spectroscopy: The ^1H NMR spectrum is acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is typically recorded with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at $\delta = 77.16$ ppm).

Infrared (IR) Spectroscopy

ATR-IR spectroscopy is a convenient method for analyzing solid samples.

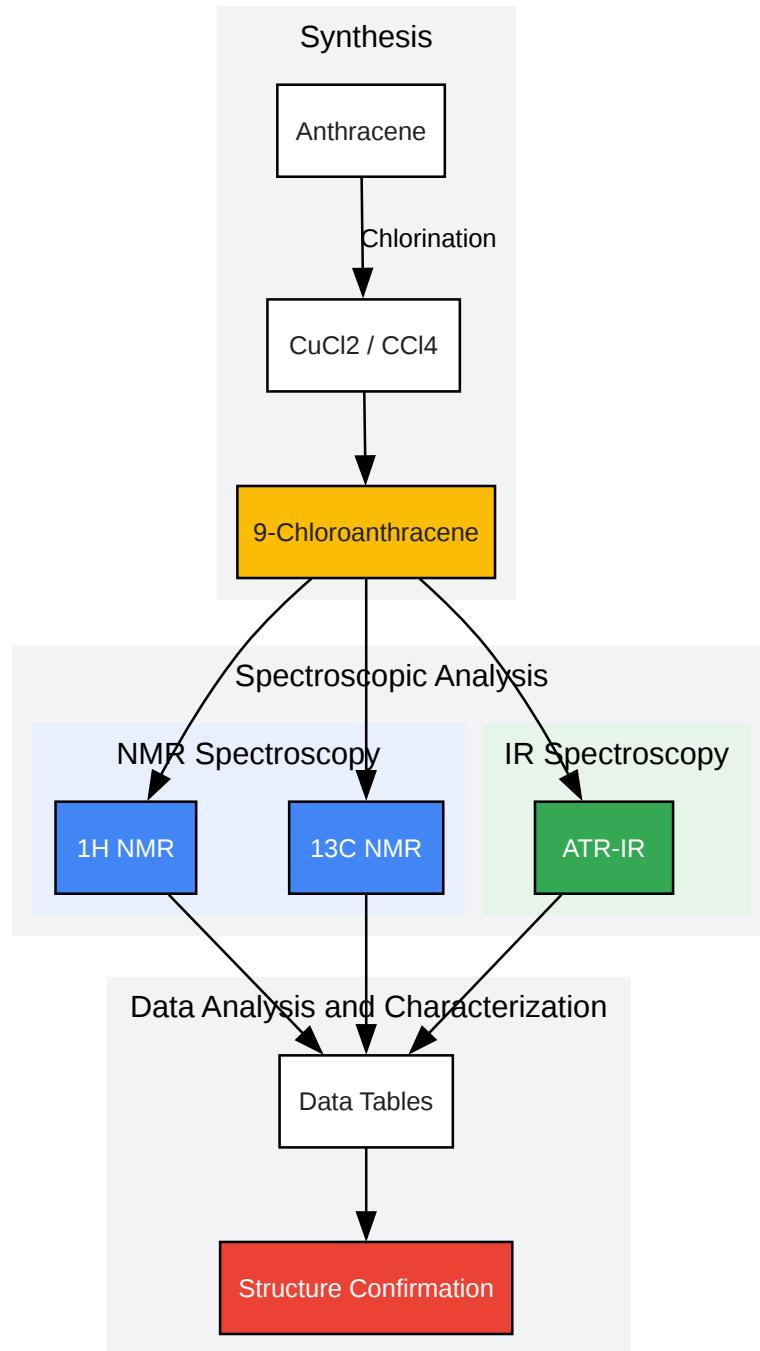
Sample Preparation: A small amount of solid **9-chloroanthracene** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).^{[2][3]} Pressure is applied to ensure good contact between the sample and the crystal.^[2]

Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **9-chloroanthracene**.

Workflow for Spectroscopic Analysis of 9-Chloroanthracene

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Caption: Spectroscopic analysis workflow for **9-chloroanthracene**.

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